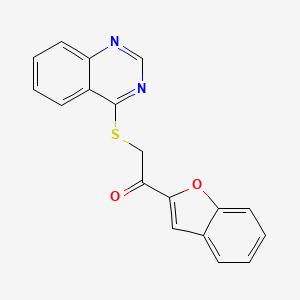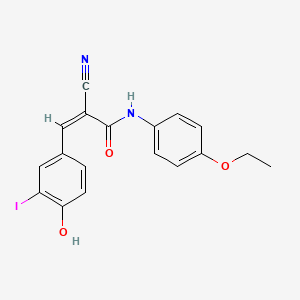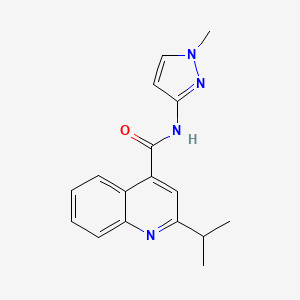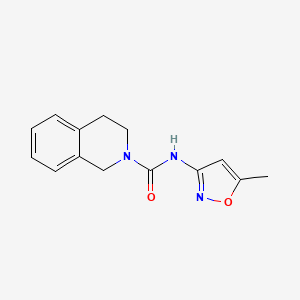
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as BDBOS, is a sulfonamide compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has shown promising results in different applications.
Wirkmechanismus
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is not fully understood. However, it has been suggested that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the replication of hepatitis B and C viruses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. One possible direction is to investigate the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of viral infections, such as hepatitis B and C. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo.
Conclusion
In conclusion, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. It has been synthesized through various methods and has been found to have anti-inflammatory, antitumor, and antiviral properties. Although further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been synthesized through various methods, including the reaction of 2-amino-6-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. Another method involves the reaction of 2-amino-6-methylphenol with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. The yield of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide obtained through these methods ranges from 50% to 70%.
Wissenschaftliche Forschungsanwendungen
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis B and C viruses.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-14-7-4-6-13(2)18(14)19-24(20,21)15-8-9-16-17(12-15)23-11-5-10-22-16/h4,6-9,12,19H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPUGMILQMIOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)


![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)

![[2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] hexanoate](/img/structure/B7465069.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)

![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)


![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)